molecular formula C16H22N2O7 B3977799 methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate

methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate

Cat. No.: B3977799
M. Wt: 354.35 g/mol
InChI Key: LGVDALYCOJLLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate is a complex organic compound with a molecular formula of C15H22N2O7. This compound is characterized by the presence of a nitrobenzoyl group, which is known for its electron-withdrawing properties, and a methylpentanoate moiety, which contributes to its overall stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to form 4,5-dimethoxy-2-nitrobenzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 4,5-dimethoxy-2-nitrobenzoate . The final step involves the coupling of this ester with 4-methylpentanoic acid under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2-[(4,5-dimethoxy-2-aminobenzoyl)amino]-4-methylpentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Shares the nitrobenzoyl and methoxy groups but lacks the amino and methylpentanoate moieties.

    Methyl 6-nitroveratrate: Similar structure with a nitro group and methoxy groups but differs in the position of the nitro group.

Uniqueness

Methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. The presence of both the nitrobenzoyl and methylpentanoate moieties allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-9(2)6-11(16(20)25-5)17-15(19)10-7-13(23-3)14(24-4)8-12(10)18(21)22/h7-9,11H,6H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVDALYCOJLLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate
Reactant of Route 6
Reactant of Route 6
methyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]-4-methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.